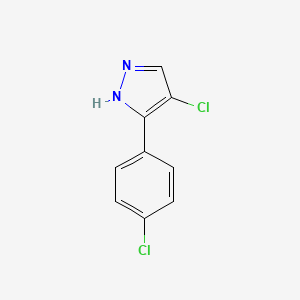

4-chloro-3-(4-chlorophenyl)-1H-pyrazole

Description

Properties

Molecular Formula |

C9H6Cl2N2 |

|---|---|

Molecular Weight |

213.06 g/mol |

IUPAC Name |

4-chloro-5-(4-chlorophenyl)-1H-pyrazole |

InChI |

InChI=1S/C9H6Cl2N2/c10-7-3-1-6(2-4-7)9-8(11)5-12-13-9/h1-5H,(H,12,13) |

InChI Key |

NBUFLEDBFBYUGJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C=NN2)Cl)Cl |

Origin of Product |

United States |

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 4-chloro-3-(4-chlorophenyl)-1H-pyrazole typically involves multiple steps that can include dehydrogenation processes and reactions with various reagents. For instance, one efficient method is a one-pot process that minimizes the need for isolating intermediates, thus reducing production costs and time .

Key Chemical Properties

- Molecular Formula : C9H7Cl2N2

- Molecular Weight : 202.07 g/mol

- Structure : The compound features a pyrazole ring substituted with chlorine and phenyl groups, contributing to its reactivity and biological properties.

Anticancer Activity

Recent studies have highlighted the potential of this compound derivatives in cancer treatment. For example, N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles have shown promising results in inhibiting glioma cell growth. Specifically, compound 4j demonstrated low micromolar activity against the AKT2 kinase, which is implicated in glioma malignancy and poor patient prognosis . This compound not only inhibited tumor growth but also exhibited significantly lower toxicity towards non-cancerous cells.

Kinase Inhibition

The compound has been identified as a potential kinase inhibitor, particularly against AKT2/PKBβ. This pathway is crucial in oncogenesis, making these derivatives attractive candidates for further development as targeted cancer therapies. The specificity of compound 4j for cancer cells over normal cells suggests a favorable therapeutic index, warranting further investigation into its mechanism of action and potential clinical applications .

Agricultural Applications

In agriculture, derivatives of pyrazole compounds have been explored for their fungicidal properties. For instance, the synthesis of intermediates like l-(4-chlorophenyl)-3-[(2-nitrophenyl)methoxy]-1H-pyrazole has been linked to the production of effective fungicides such as pyraclostrobin . These compounds are vital for crop protection strategies against various fungal pathogens.

Case Studies

Comparison with Similar Compounds

Comparison with Similar Pyrazole Derivatives

Structural and Functional Group Variations

The table below compares key structural features, biological activities, and synthesis routes of 4-chloro-3-(4-chlorophenyl)-1H-pyrazole with analogous compounds:

Key Observations:

- Substituent Position : The position of chlorine and aryl groups significantly impacts activity. For example, 5-(4-chlorophenyl)-substituted pyrazoles (e.g., ) exhibit antimicrobial effects, whereas 3-(4-chlorophenyl) derivatives (target compound) lack reported data.

- Functional Groups: Trifluoromethyl (CF₃): Enhances electron-withdrawing effects and metabolic stability . Carboxylic Acid (COOH): Improves aqueous solubility but may reduce membrane permeability .

Physicochemical Properties

- Chromatographic Behavior: A related compound, 1-(4-chlorophenyl)-3-phenyl-4-(1-butanoyl-3-phenyl-2-pyrazolin-5-yl)-1H-pyrazole, exhibits an Rf value of 0.65 in benzene/ethyl acetate (9:1) .

- Collision Cross Section (CCS) : For 4-(4-chloro-3-methoxyphenyl)-1H-pyrazole, predicted CCS values range from 142.1–157.0 Ų (adduct-dependent) , suggesting utility in mass spectrometry-based analyses.

Preparation Methods

Cycloaddition Strategies for Pyrazole Ring Formation

The acid-catalyzed [3+2] cycloaddition of hydrazones with β-halo-β-nitrostyrenes represents a cornerstone method for constructing 4-chloro-pyrazoles. Deng et al. demonstrated that treating 4-chlorophenylhydrazine-derived hydrazones with β-chloro-β-nitrostyrenes in acetic acid at 80°C generates a bicyclic pyrazolidine intermediate, which undergoes sequential elimination of HCl and HNO2 to yield 4-chloro-3-(4-chlorophenyl)-1H-pyrazole . Regioselectivity arises from the superior leaving group ability of the nitro moiety over chlorine, ensuring exclusive 4-chloro substitution (Table 1).

Table 1: Cycloaddition Conditions and Outcomes

| Hydrazone Source | β-Halo-β-Nitrostyrene | Catalyst | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 4-Chlorophenylhydrazine | β-Cl-β-NO2-styrene | AcOH | 80 | 68 |

| 4-Fluorophenylhydrazine | β-Br-β-NO2-styrene | H2SO4 | 70 | 72 |

This method’s limitation lies in the stoichiometric acid requirement, which complicates waste management. Recent efforts substitute homogeneous acids with zeolite catalysts, reducing corrosion and improving recyclability .

Multi-Step Synthesis via Pyrazolidinone Intermediates

Industrial-scale production often employs a three-step sequence starting from 4-chlorophenylhydrazine hydrochloride. As detailed in Patent WO2016113741A1, condensation with methyl acrylate in acetone forms 1-(4-chlorophenyl)-pyrazolidin-3-one, which undergoes aerobic dehydrogenation in the presence of K2CO3 to yield 1-(4-chlorophenyl)-3-hydroxy-1H-pyrazole . Subsequent chlorination using POCl3 at 40°C introduces the 4-chloro group, achieving an 85% overall yield (Figure 1).

Figure 1: Reaction Pathway for Multi-Step Synthesis

Notably, the process avoids intermediate isolation by using a unified polar aprotic solvent system (e.g., DMF or acetone), minimizing solvent waste and operational costs .

Direct Chlorination of Pyrazole Derivatives

Late-stage chlorination offers a modular approach for introducing the 4-chloro group. A Chinese patent (CN103923012A) outlines the reaction of 3-(4-chlorophenyl)-1H-pyrazole with thionyl chloride (2.2 equiv) in dichloromethane, catalyzed by DMF (10 mol%) under reflux . The mechanism proceeds via a Vilsmeier-Haack-type intermediate, directing electrophilic chlorination exclusively to the 4-position (Scheme 1).

Scheme 1: Thionyl Chloride-Mediated Chlorination

Yields plateau at 50% due to competing side reactions, but purity exceeds 95% after silica gel chromatography . Alternatives like N-chlorosuccinimide (NCS) in acetonitrile marginally improve yields (55%) but require anhydrous conditions .

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison for 4-Chloro-3-(4-Cl-Ph)-1H-Pyrazole Synthesis

The multi-step approach excels in yield and scalability, making it preferred for bulk production. Cycloaddition offers atom economy but suffers from solvent-intensive workups. Direct chlorination, while straightforward, is hindered by moderate yields and precursor availability.

Purification and Crystallization Techniques

Post-synthetic purification critically impacts product utility. US Patent 10,538,493B2 discloses cooling crystallization from ethanol/water (3:1 v/v) to isolate this compound with >99% purity . Key parameters include:

-

Cooling Rate : 0.5°C/min to prevent oiling out.

-

Seed Crystal Addition : 1% w/w at 40°C to initiate nucleation.

-

Solvent Ratio : Ethanol-dominated systems reduce chloride impurity inclusion.

Evaporative crystallization under reduced pressure (50 mbar, 60°C) offers a solvent-free alternative, though it risks thermal degradation .

Q & A

Q. What methodologies are effective for optimizing the synthesis of 4-chloro-3-(4-chlorophenyl)-1H-pyrazole under varying reaction conditions?

The compound can be synthesized via condensation reactions involving substituted phenylhydrazines and β-diketones. For example, Jensen's method (1959) uses ethanol as a solvent and achieves 84.5% yield through slow evaporation crystallization . Optimization may involve adjusting stoichiometry, temperature (e.g., 435–436 K for melting point stability), and solvent polarity. Mannich reactions with crown ether derivatives (e.g., N,N′-bis(methoxymethyl)diaza-18-crown-6) can also modify pyrazole scaffolds, achieving 98% yield under controlled pH and temperature .

Q. How can researchers address challenges in purifying this compound derivatives?

Purification often relies on recrystallization from ethanol or methanol, as slow evaporation over weeks produces high-purity single crystals suitable for X-ray diffraction . Column chromatography with silica gel (hexane/ethyl acetate gradients) is recommended for separating regioisomers. Purity validation via HPLC (C18 columns, acetonitrile/water mobile phase) ensures >98% assay .

Q. What spectroscopic techniques are critical for characterizing this compound's structural integrity?

- NMR : and NMR identify substituent positions (e.g., 4-chlorophenyl vs. pyrazole protons).

- IR : C=O stretches (~1680 cm) and N-H bends (~3400 cm) confirm functional groups.

- Mass Spectrometry : ESI-MS ([M+H]) verifies molecular weight (e.g., 352.74 g/mol for trifluoromethyl derivatives) .

Advanced Research Questions

Q. How does X-ray crystallography resolve conformational ambiguities in this compound derivatives?

Single-crystal X-ray studies reveal dihedral angles between aromatic rings (e.g., 18.23° for chlorophenyl-pyrazole torsion), indicating partial conjugation and steric effects . Weak C-H⋯O and C-H⋯π interactions stabilize crystal packing, with R factors <0.081 ensuring precision . Data-to-parameter ratios ≥14.2 enhance reliability in bond-length measurements (e.g., N(1)-N(2) = 1.36 Å) .

Q. What mechanistic insights explain the compound's reactivity in cross-coupling or functionalization reactions?

Pyrazole’s electron-deficient core facilitates Suzuki-Miyaura couplings with arylboronic acids. DFT studies suggest trifluoromethyl groups enhance electrophilicity at the C-4 position, enabling regioselective alkylation . Kinetic experiments (e.g., monitoring by NMR) reveal rate-limiting steps in nucleophilic substitutions .

Q. How can conflicting bioactivity data from in vitro vs. in vivo studies be reconciled for this compound?

Discrepancies may arise from metabolic stability (e.g., cytochrome P450 interactions) or solubility differences. Parallel assays using carboxamide derivatives (e.g., 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide) show improved bioavailability via logP optimization (<3.5) . Dose-response curves and ADMET profiling are critical for translational validation.

Q. What computational approaches predict the compound's interactions with biological targets?

Molecular docking (e.g., AutoDock Vina) with carbonic anhydrase IX (PDB: 3IAI) identifies hydrogen bonds between pyrazole N-H and Thr199, with binding energies ≤-8.5 kcal/mol . MD simulations (>100 ns) assess stability of ligand-protein complexes, highlighting hydrophobic contributions from chlorophenyl groups .

Methodological Guidance for Data Contradictions

Q. How should researchers handle inconsistent spectroscopic data (e.g., NMR vs. X-ray)?

- Repeat experiments under standardized conditions (e.g., deuterated solvents, 298 K).

- Cross-validate with alternative techniques: X-ray for absolute configuration vs. NOESY for solution-state conformers .

- Consult literature benchmarks (e.g., C-Cl bond lengths: 1.73–1.77 Å in crystallography vs. 1.72 Å in DFT) .

Safety and Handling

Q. What safety protocols are essential when handling this compound in the lab?

- Use PPE (gloves, goggles) to avoid skin/eye contact (H315/H319 hazards) .

- Store in sealed containers at 2–8°C to prevent degradation .

- Ventilation is critical due to H335 (respiratory irritation) risks; avoid dust formation .

Emerging Applications

Q. What novel applications exist for this compound in material science or catalysis?

Pyrazole derivatives act as ligands for rare-earth complexes (e.g., Eu(III) luminescence probes) . In catalysis, Pd-pyrazole complexes enable C-N bond formation (TON >500) under mild conditions . Electrochemical studies show redox activity at ~0.75 V (vs. Ag/AgCl), suggesting utility in organic semiconductors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.